4-(Bromomethyl)-1-chloro-2-iodobenzene
Overview
Description
4-(Bromomethyl)-1-chloro-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring
Mechanism of Action
Target of Action
Brominated compounds are often used in organic synthesis, particularly in cross-coupling reactions . They can interact with various organic and inorganic substrates, acting as electrophiles in these reactions.
Mode of Action
The mode of action of 4-(Bromomethyl)-1-chloro-2-iodobenzene likely involves its participation in organic reactions as an electrophile. For instance, in Suzuki-Miyaura cross-coupling reactions, it could potentially act as a coupling partner, undergoing oxidative addition with a palladium catalyst .
Result of Action
Brominated compounds can induce various changes at the molecular and cellular level, depending on their specific chemical structure and the context of their use .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-chloro-2-iodobenzene typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 1-chloro-2-iodobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1-chloro-2-iodobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the halogenated benzene ring to less substituted derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of less halogenated benzene derivatives.
Scientific Research Applications
4-(Bromomethyl)-1-chloro-2-iodobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as an intermediate in cross-coupling reactions.
Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents and as a precursor for radiolabeled compounds used in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- 4-(Bromomethyl)-1-chlorobenzene
- 4-(Bromomethyl)-2-iodobenzene
- 4-(Chloromethyl)-1-iodobenzene
- 4-(Iodomethyl)-1-chlorobenzene
Uniqueness
4-(Bromomethyl)-1-chloro-2-iodobenzene is unique due to the presence of three different halogen atoms on the benzene ring. This unique combination of halogens imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry. The presence of iodine, in particular, enhances its utility in cross-coupling reactions and as a precursor for radiolabeled compounds .
Properties
IUPAC Name |
4-(bromomethyl)-1-chloro-2-iodobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClI/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHYVBHSCYXWHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClI | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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